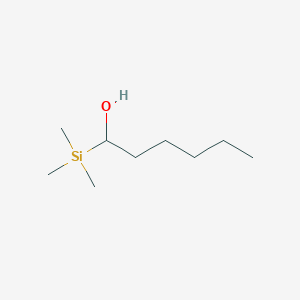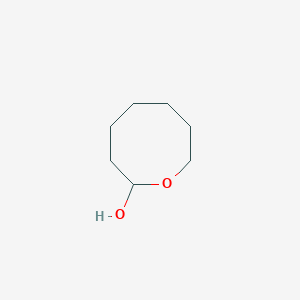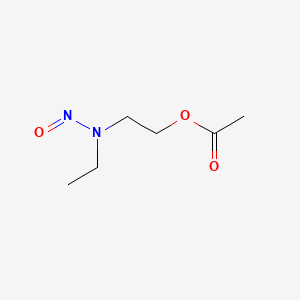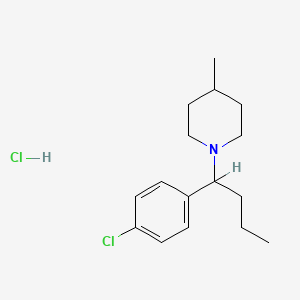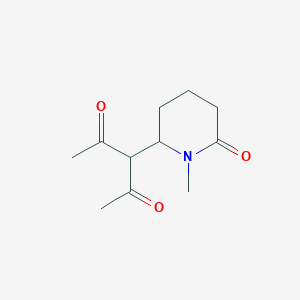![molecular formula C16H18N4O3 B14463404 N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide CAS No. 66209-77-6](/img/structure/B14463404.png)
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C16H18N4O3 It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with amino and methoxy groups, while the other is substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with 4-acetamidophenol. The reaction conditions generally include:
Diazotization: The amino group of 4-amino-2,5-dimethoxyaniline is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt is then reacted with 4-acetamidophenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Investigated for its potential as a biological stain and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide involves its interaction with biological molecules. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound may target enzymes, proteins, or DNA, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-5-methylphenylazo)acetanilide: An azo dye with similar structural features but different substituents on the aromatic rings.
N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE: Another azo compound with a different diazenyl substituent.
Uniqueness
N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
66209-77-6 |
|---|---|
Molecular Formula |
C16H18N4O3 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[4-[(4-amino-2,5-dimethoxyphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N4O3/c1-10(21)18-11-4-6-12(7-5-11)19-20-14-9-15(22-2)13(17)8-16(14)23-3/h4-9H,17H2,1-3H3,(H,18,21) |
InChI Key |
FDWNGLCNZUSRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


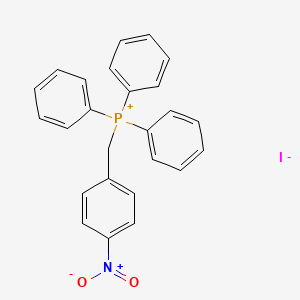

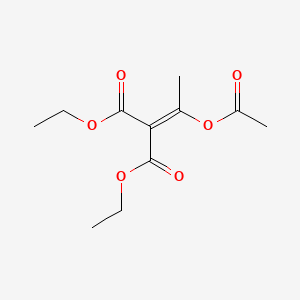
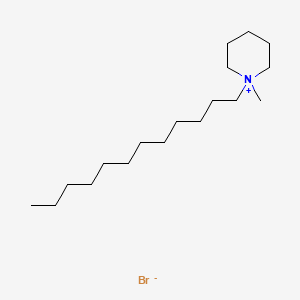
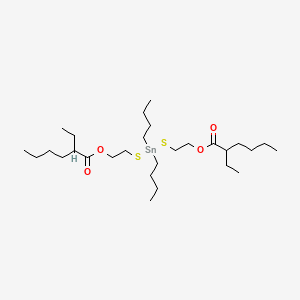
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
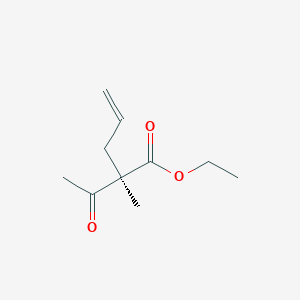
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
